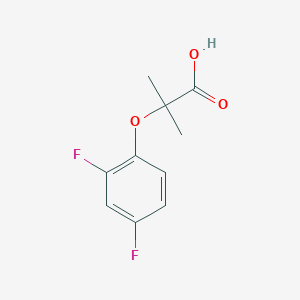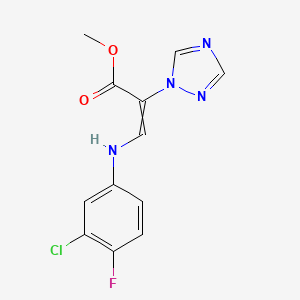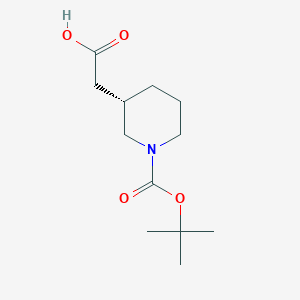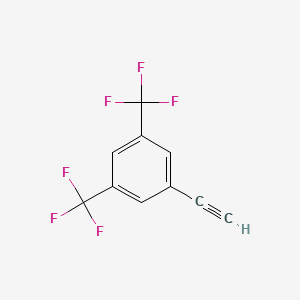
2-(2,4-Difluorophenoxy)-2-methylpropanoic acid
説明
“2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” is an organic compound with the molecular formula C9H8F2O31. It has a molecular weight of 202.161. It is a solid at room temperature1.
Molecular Structure Analysis
The InChI code for “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” is 1S/C9H8F2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)3. The canonical SMILES representation is C1=CC(=C(C=C1F)F)OCC(=O)O3.
Physical And Chemical Properties Analysis
“2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” has a molecular weight of 188.13 g/mol3. It has a XLogP3 value of 1.5, indicating its lipophilicity3. It has one hydrogen bond donor and five hydrogen bond acceptors3. Its exact mass and monoisotopic mass are 188.02850037 g/mol3. The topological polar surface area is 46.5 Ų3.
科学的研究の応用
1. Advanced Oxidation Processes (AOPs) for 2,4-D Degradation
- Application Summary : 2,4-D is a non-biodegradable organochlorine pesticide that has caused severe water contamination due to its increased use in recent decades . Advanced Oxidation Processes (AOPs) have been developed to degrade this organic compound .
- Methods of Application : The degradation of 2,4-D is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes have optimal efficiencies of degradation and mineralization .
- Results or Outcomes : The ozonation and electrochemical processes show high degradation efficiencies, but energy costs are also high, and photocatalysis is more expensive with a separation treatment used to recover the catalyst in the solution .
2. Fluorescent Detection of 2,4-D in Food Samples
- Application Summary : A new fluorescent assay for 2,4-D is developed based on covalent organic frameworks (COFs) and MnO2 nanosheets . The fluorescence of COFs is quenched effectively by MnO2 nanosheets .
- Methods of Application : Ascorbic acid 2-phosphate (AAP) is hydrolyzed by alkaline phosphatase (ALP) to produce ascorbic acid (AA), which reduces MnO2 nanosheets into Mn2+, so the quenched fluorescence recovers . Additionally, 2,4-D can inhibit the catalytic activity of ALP .
- Results or Outcomes : Under the optimum conditions, this assay displays a wide linear range of 2,4-D from 1 to 150,000 ng/mL with a limit of detection of 0.36 ng/mL . This method is successfully used to measure 2,4-D in rice, millet, and cucumber samples with satisfactory recoveries .
3. Multicomponent Crystals of 2,4-D
- Application Summary : New multicomponent crystals of 2,4-D have been discovered to modify its physicochemical properties .
- Methods of Application : A combined virtual and experimental cocrystal screening was used. In the virtual screening step, candidate compounds (coformers) satisfying both criteria of conductor-like screening model for real solvents (COSMO-RS) and molecular complementarity (MC) analysis were screened out .
- Results or Outcomes : Six new multicomponent crystals of 2,4-D were synthesized and characterized. Their aqueous solubility and accelerated stability were also investigated .
4. Plant Growth Regulator
- Application Summary : 2,4-D is a synthetic auxin, which finds application as a plant growth regulator .
- Methods of Application : It is used as a supplement in plant cell culture media .
- Results or Outcomes : It is used to increase latex output of old rubber trees .
5. Adsorption of 2,4-D from Water
- Application Summary : Research has been conducted on the adsorption of 2,4-D from water .
- Methods of Application : The study involves the use of Fe3O4-UiO-66-NH2 obtained in a simple green way .
- Results or Outcomes : The results of this research are not detailed in the search results .
6. Herbicide and Plant Growth Regulator
- Application Summary : 2,4-D is an herbicide and plant growth regulator that is widely applied in crop production .
- Methods of Application : It is used directly on crops to control the growth of weeds .
- Results or Outcomes : The application of 2,4-D results in the effective control of weed growth, thereby improving crop yield .
Safety And Hazards
The safety and hazards of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not well documented. However, it is recommended to avoid breathing dust, raising dust, and contact with skin and eyes5.
将来の方向性
The future directions of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not clearly defined in the literature. However, similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) continue to be widely used as herbicides4, suggesting potential future applications in this area.
Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis.
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUNNYIKQOANCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364165 | |
| Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | |
CAS RN |
667413-00-5 | |
| Record name | 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667413-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)











